1,1'-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) is an organic compound characterized by the presence of a nitro group attached to an ethane backbone, which is further connected to two 3,4-dimethylbenzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) typically involves the nitration of an appropriate precursor. One common method is the nitration of 1,1’-(ethane-1,1-diyl)bis(3,4-dimethylbenzene) using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 1,1’-(2-Aminoethane-1,1-diyl)bis(3,4-dimethylbenzene)
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may also participate in electron transfer reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(2-Nitro-1,1-ethanediyl)bis(4-methoxybenzene)
- 1,1’-(1,3-butadiyne-1,4-diyl)bis(benzene)
- 1,1’-(1,2-ethanediyl)bis(4-methylbenzene)
Uniqueness
1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) is unique due to the presence of the nitro group and the specific arrangement of the 3,4-dimethylbenzene rings.
Properties
CAS No. |
63407-15-8 |
---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-[1-(3,4-dimethylphenyl)-2-nitroethyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C18H21NO2/c1-12-5-7-16(9-14(12)3)18(11-19(20)21)17-8-6-13(2)15(4)10-17/h5-10,18H,11H2,1-4H3 |
InChI Key |
MAVZHZFPZIQXAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C[N+](=O)[O-])C2=CC(=C(C=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.